Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes through Claisen–Schmidt-type aldol-crotonic condensation, followed by cyclization with hydrazine hydrate in acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects may involve the modulation of inflammatory pathways .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 3,4-Dimethylpyrazole
- Isoxazole derivatives
Comparison: Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate stands out due to its unique combination of methyl groups and carboxylate functionality, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific biological activities .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h4-5,8H,1-3H3 |
InChI Key |
VFRXHYBFFYSBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NN=C1C(=O)OC)C |
Origin of Product |
United States |
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